molecular formula C9H14O B12633104 (5R)-5-ethyl-2-methylcyclohex-2-en-1-one CAS No. 921199-69-1

(5R)-5-ethyl-2-methylcyclohex-2-en-1-one

Cat. No.: B12633104
CAS No.: 921199-69-1
M. Wt: 138.21 g/mol
InChI Key: WEOCLHZDIONQPA-MRVPVSSYSA-N
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Description

(5R)-5-ethyl-2-methylcyclohex-2-en-1-one: is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-ethyl-2-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the enantioselective hydrogenation of a suitable precursor, such as a substituted cyclohexenone. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry. For instance, the use of a rhodium-based catalyst in the presence of hydrogen gas can yield the desired product with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: (5R)-5-ethyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (5R)-5-ethyl-2-methylcyclohex-2-en-1-one serves as a valuable intermediate for the preparation of more complex molecules.

Biology and Medicine: It can be used as a building block for the synthesis of drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stereochemistry make it suitable for the synthesis of high-value products .

Mechanism of Action

The mechanism by which (5R)-5-ethyl-2-methylcyclohex-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its overall efficacy .

Comparison with Similar Compounds

Uniqueness: (5R)-5-ethyl-2-methylcyclohex-2-en-1-one is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the cyclohexene ring. This combination of features makes it a valuable compound for applications requiring precise control over molecular structure and reactivity .

Properties

CAS No.

921199-69-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(5R)-5-ethyl-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O/c1-3-8-5-4-7(2)9(10)6-8/h4,8H,3,5-6H2,1-2H3/t8-/m1/s1

InChI Key

WEOCLHZDIONQPA-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CC=C(C(=O)C1)C

Canonical SMILES

CCC1CC=C(C(=O)C1)C

Origin of Product

United States

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